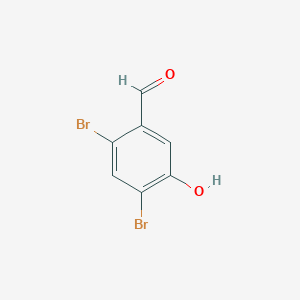

2,4-Dibromo-5-hydroxybenzaldehyde

描述

Overview of Substituted Benzaldehydes in Organic Synthesis and Medicinal Chemistry

Substituted benzaldehydes are versatile building blocks in organic synthesis. The aldehyde functional group readily undergoes a variety of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and the formation of carbon-carbon bonds through reactions like the Wittig, Grignard, and aldol (B89426) reactions. These reactions are instrumental in the construction of more complex molecular architectures. The synthesis of functionalized benzaldehydes can be achieved through various methods, including tandem reactions that allow for the efficient creation of derivatives in a single pot. liberty.eduacs.org

In medicinal chemistry, the benzaldehyde (B42025) scaffold is a common feature in many pharmacologically active molecules. The substituents on the aromatic ring can be tailored to modulate the compound's biological activity, binding affinity for specific targets, and pharmacokinetic properties. For instance, substituted benzaldehydes have been designed to interact with biological targets such as hemoglobin, with the aim of increasing its oxygen affinity and inhibiting the sickling of erythrocytes in sickle cell disease. nih.gov

Significance of Halogen and Hydroxyl Functional Groups in Aromatic Systems

The presence of halogen and hydroxyl groups on an aromatic ring significantly influences the molecule's reactivity and properties. libretexts.org

Halogen atoms (F, Cl, Br, I) are unique substituents as they are deactivating yet ortho-, para-directing in electrophilic aromatic substitution reactions. youtube.comwikipedia.orgmasterorganicchemistry.com This dual nature arises from the interplay of two opposing electronic effects:

Inductive Effect: Halogens are highly electronegative and withdraw electron density from the aromatic ring through the sigma bond, deactivating the ring towards electrophilic attack. youtube.com

Resonance Effect: Halogens possess lone pairs of electrons that can be donated to the aromatic pi-system, which stabilizes the carbocation intermediate formed during ortho and para substitution. youtube.commasterorganicchemistry.com

This directing effect is crucial in synthetic chemistry for controlling the regioselectivity of reactions.

The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, thereby increasing the ring's nucleophilicity and reactivity towards electrophiles. The hydroxyl group can also participate in hydrogen bonding, which can influence a molecule's physical properties and its interactions with biological targets.

The combination of halogen and hydroxyl groups on a benzaldehyde molecule can therefore lead to a wide range of chemical and biological properties.

Contextualization of 2,4-Dibromo-5-hydroxybenzaldehyde within Halogenated Hydroxybenzaldehyde Isomers

This compound is one of several possible isomers of dibromo hydroxybenzaldehyde. The specific placement of the two bromine atoms and one hydroxyl group on the benzaldehyde ring dictates its chemical and physical properties. chemspider.comnih.gov The substitution pattern influences the electronic environment of the aldehyde group and the aromatic ring, affecting its reactivity and potential biological activity.

Below is a table comparing this compound with another isomer, 2-Bromo-5-hydroxybenzaldehyde, to illustrate the impact of the number of bromine substituents.

The study of these isomers is important for understanding structure-activity relationships, where minor changes in the substitution pattern can lead to significant differences in biological effects. For example, 5-Bromo-2-hydroxybenzaldehyde and its derivatives have been investigated for their potential in synthesizing Schiff's bases with applications in the dye and food industries, as well as for their anti-inflammatory and fungicidal activities. nih.govtandfonline.com

Structure

3D Structure

属性

IUPAC Name |

2,4-dibromo-5-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYLLTIYDVSUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401732 | |

| Record name | 2,4-dibromo-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3111-51-1 | |

| Record name | 2,4-Dibromo-5-hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003111511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-dibromo-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-5-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dibromo-5-hydroxybenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMD96TY4LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,4-Dibromo-5-hydroxybenzaldehyde

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehydic proton, the hydroxyl proton, and the aromatic protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aldehydic proton typically appears as a singlet in the downfield region, around 9.75 ppm, due to the deshielding effect of the carbonyl group. The hydroxyl proton signal is also a singlet and its chemical shift can vary depending on the solvent and concentration, but it is generally found in the region of 5-6 ppm. The two aromatic protons are situated in different electronic environments, giving rise to separate signals. The proton at the C6 position, being ortho to the electron-withdrawing aldehyde group, is expected to be more deshielded than the proton at the C3 position.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CHO | ~9.75 | Singlet |

| OH | ~5-6 | Singlet |

| Ar-H (C6) | Varies | Singlet |

| Ar-H (C3) | Varies | Singlet |

Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency used.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the aldehyde group is highly deshielded and appears at the lowest field, typically in the range of 188-193 ppm. The carbon atoms attached to the electronegative bromine and oxygen atoms (C2, C4, and C5) also show characteristic downfield shifts. The remaining aromatic carbons (C1, C3, and C6) resonate at chemical shifts typical for substituted benzene (B151609) rings.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~188-193 |

| C5 (C-OH) | ~154 |

| C-Br (C2, C4) | ~110-135 |

| C1 | ~130 |

| C3 | Varies |

| C6 | Varies |

Note: These are predicted values and can differ from experimental data.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, though in this specific molecule with singlet aromatic protons, its utility would be for confirming the lack of coupling. An HSQC spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of the protonated carbons in the molecule. For instance, the signal for the C6-H proton in the ¹H NMR spectrum would correlate with the C6 carbon signal in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the hydroxyl (-OH), aldehyde (-CHO), and carbon-bromine (C-Br) groups, as well as the aromatic ring.

The hydroxyl group exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations in phenols. The aldehyde group is identified by two distinct stretching vibrations: the C=O stretch, which appears as a strong, sharp peak around 1650-1680 cm⁻¹, and the C-H stretch of the aldehyde proton, which is typically observed as a weaker band near 2700-2800 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H bending vibrations. The C-Br stretching vibrations are expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Hydroxyl (-OH) | ~3200-3600 | Broad, stretching vibration |

| Aldehyde (C=O) | ~1650-1680 | Strong, sharp, stretching vibration |

| Aldehyde (C-H) | ~2700-2800 | Weaker, stretching vibration |

| Aromatic (C=C) | ~1400-1600 | Stretching vibrations |

| Carbon-Bromine (C-Br) | < 800 | Stretching vibration |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the molecular formula is C₇H₄Br₂O₂. nih.gov The molecular weight is approximately 279.91 g/mol . nih.gov In the mass spectrum, the molecular ion peak (M⁺) would be observed, and due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be evident, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Common fragmentation pathways would involve the loss of the aldehyde group (CHO), a bromine atom (Br), or a hydrogen atom (H). The analysis of these fragment ions helps to piece together the structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The solid-state architecture of this compound is characterized by the formation of distinct dimeric structures. X-ray crystallography studies reveal that the compound crystallizes into centrosymmetric dimers. researchgate.net The primary force driving this association is a pair of intermolecular hydrogen bonds formed between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. researchgate.net

This specific interaction creates a stable, hydrogen-bonded ring system. The measured distance for the oxygen-to-oxygen (O···O) contact in this hydrogen bond is 2.839 (5) Å, indicative of a moderately strong interaction that dictates the molecular packing in the crystal lattice. researchgate.net Outside of this significant hydrogen bonding, other intermolecular forces are reported to be weak. researchgate.net

Table 1: Hydrogen Bond Geometry in Crystalline this compound

| Interacting Atoms | Distance (Å) | Type of Interaction |

| O—H···O=C | 2.839 (5) | Intermolecular Hydrogen Bond |

| Data sourced from Matos Beja et al. (1997). researchgate.net |

Conformational Analysis in the Crystalline State

In its crystalline form, the this compound molecule exhibits a notable deviation from perfect planarity. researchgate.net While the benzene ring itself forms a stable plane, the substituent groups—specifically the bromine atoms and the aldehyde group—are displaced from this plane. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of this compound is anticipated to be dominated by electronic transitions within the aromatic system. The presence of the carbonyl (C=O) and hydroxyl (-OH) groups, along with the bromine atoms, on the benzene ring influences the energy of these transitions. The primary absorptions are expected to be π → π* transitions, which are characteristic of conjugated systems.

Table 2: UV-Vis Absorption Maxima (λmax) for Structurally Related Phenolic Aldehydes

| Compound | λmax (nm) | Solvent/Method | Electronic Transition |

| 5-Bromo-2-hydroxybenzaldehyde | ~330 | Chloroform (Experimental) | π → π |

| 2,4-Dihydroxybenzaldehyde (B120756) | 290, 333 | Ethanol (B145695) (Experimental) | π → π |

| Data inferred from studies on related compounds. nih.govnist.gov |

These comparisons suggest that this compound would likely display strong absorption bands between 290 and 340 nm, corresponding to the π → π* transitions of the substituted aromatic ring.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and predict the properties of molecules. For compounds like 2,4-Dibromo-5-hydroxybenzaldehyde, these calculations can elucidate geometric parameters, vibrational frequencies, and electronic properties.

In studies of related compounds like 4-hydroxybenzaldehyde (B117250) and 2,4-dihydroxybenzaldehyde (B120756), DFT has been used to perform geometry optimization, which determines the most stable three-dimensional arrangement of the atoms. sciforum.netmdpi.commdpi.comresearchgate.net The B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) is commonly employed for this purpose. nih.govmdpi.com For instance, a computational study on 2,4-dihydroxybenzaldehyde used the B3LYP/6-31++G(d,p) level of theory to analyze its reactivity. mdpi.comresearchgate.net Similarly, the geometry of 5-Bromo-2-Hydroxybenzaldehyde was optimized using the B3LYP method with the 6-311++G(d,p) basis set to examine its chemical properties. nih.gov

Experimental X-ray diffraction data for this compound has shown that the atoms of the aldehyde group and the bromine atoms deviate significantly from the plane of the benzene (B151609) ring. researchgate.net DFT calculations can model these deviations and provide quantitative data on bond lengths, bond angles, and dihedral angles for the optimized, minimum-energy structure.

Table 1: Common DFT Functionals and Basis Sets for Benzaldehyde (B42025) Derivatives

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Optimization, Vibrational Frequencies, Electronic Properties | nih.gov |

| B3LYP | 6-31++G(d,p) | Reactivity Analysis, Thermodynamic Parameters | mdpi.comresearchgate.net |

| B3LYP | 6-31G(d,p) | Geometry Optimization, Electronic Spectrum, HOMO-LUMO Analysis | sciforum.netmdpi.com |

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a starting point for more complex and accurate calculations.

In a study on the closely related compound 2-Bromo-5-hydroxybenzaldehyde, the geometry determined from X-ray crystallography was compared with the geometry of an isolated molecule calculated using ab initio quantum mechanical methods, including both the Hartree-Fock method and Density Functional Theory. researchgate.netresearchgate.net Such comparisons help to understand the effects of intermolecular forces in the crystal lattice on the molecular geometry by contrasting it with the theoretical gas-phase structure. researchgate.netresearchgate.net

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.org

A small HOMO-LUMO gap is associated with high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov Analysis of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack.

For example, a DFT study on 4-hydroxybenzaldehyde calculated a HOMO-LUMO energy gap of approximately 5.01 eV, indicating significant chemical stability. sciforum.netmdpi.com In another study on (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde, the calculated HOMO-LUMO gap was 3.8183 eV, suggesting a higher propensity for charge transfer within the molecule. malayajournal.org These values provide a baseline for estimating the electronic behavior of this compound.

Table 2: Calculated HOMO-LUMO Energy Gaps for Related Benzaldehydes

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | DFT/B3LYP/6-31G(d,p) | - | - | 5.01 | sciforum.netmdpi.com |

| (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde | DFT/B3LYP/6-311++G(d,p) | -6.514 | -2.696 | 3.818 | malayajournal.org |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

For brominated hydroxybenzaldehydes, MD simulations can be particularly useful for studying their behavior in biological systems. A recent comprehensive study on 5-Bromo-2-Hydroxybenzaldehyde employed molecular dynamics simulations to investigate the interactions between the molecule and various proteins, providing insights relevant to drug design. nih.gov This suggests that MD simulations would be a valuable tool for exploring the potential biological interactions of this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling of Related Benzaldehydes

Quantitative Structure-Property Relationship (QSPR) studies aim to find a mathematical relationship between the chemical structure of a compound and its physical, chemical, or biological properties. acs.orgnih.gov These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties of interest.

Research has been conducted on developing QSPR models for a large set of 50 substituted benzaldehydes to predict their 17O carbonyl chemical shifts. acs.orgnih.gov In these studies, molecular geometries were optimized using the semiempirical PM3 level, and various electronic and steric descriptors were calculated. nih.gov Partial least-squares regression and principal component regression were then used to build the QSPR models. acs.orgnih.gov Such models can be more reliable and faster for predicting properties compared to more computationally intensive DFT methods. nih.gov

Table 3: Examples of Molecular Descriptors Used in QSPR Studies of Benzaldehydes

| Descriptor Type | Examples |

|---|---|

| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies |

| Steric/Topological | Molecular volume, Surface area, Connectivity indices |

| Quantum Chemical | Total energy, Heat of formation |

In Silico Studies of Molecular Interactions and Reactivity

In silico studies encompass a wide range of computational techniques used to investigate molecular behavior. For this compound and its analogs, these methods are instrumental in understanding intermolecular interactions and predicting chemical reactivity.

Crystal structure analysis of the related compound 3,5-Dibromo-2-hydroxybenzaldehyde revealed the presence of intermolecular O—H⋯O hydrogen bonding and weak π–π stacking interactions, which govern the packing of molecules in the solid state. researchgate.net Computational methods can model these non-covalent interactions to quantify their strength and importance.

Furthermore, DFT calculations have been used to explain the reactivity, or lack thereof, of certain benzaldehydes in chemical reactions. A study on 2,4-dihydroxybenzaldehyde investigated its low reactivity in the Biginelli reaction compared to 4-hydroxybenzaldehyde. mdpi.comresearchgate.net The calculations showed a significantly higher activation energy for the reaction involving 2,4-dihydroxybenzaldehyde, which was attributed to the presence of the hydroxyl group in the ortho position. mdpi.com Natural Bond Orbital (NBO) analysis was also used to understand the electronic factors hindering the reaction. mdpi.comresearchgate.net These types of in silico reactivity studies are directly applicable to understanding the chemical behavior of this compound.

Computational Predictions of Spectroscopic Parametersnih.gov

Theoretical and computational chemistry studies serve as a powerful complement to experimental spectroscopic techniques, providing detailed insights into the electronic structure and vibrational properties of molecules. For this compound, while extensive dedicated studies on the computational prediction of its full spectroscopic profile are not widely available in the reviewed literature, the foundational methodologies for such analyses are well-established and have been applied to closely related compounds. nih.govresearchgate.net

Early computational work on this compound was performed in conjunction with its crystallographic characterization. A 1997 study compared the experimentally determined molecular geometry with that obtained from ab initio Hartree-Fock and Density Functional Theory (DFT) calculations, providing initial insights into the molecule's conformational properties in the gaseous phase versus the solid state. nih.gov

Modern computational approaches, primarily centered around Density Functional Theory (DFT), are routinely used to predict a range of spectroscopic parameters with a high degree of accuracy. nih.gov These methods allow for the simulation of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy Predictions

Computational methods can predict the vibrational frequencies and corresponding IR intensities of a molecule. These calculations are typically performed using DFT with functionals such as B3LYP and basis sets like 6-311++G(d,p). nih.govdocbrown.info The predicted vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. researchgate.net Consequently, they are frequently scaled by an empirical factor to improve agreement with experimental data. The potential energy distribution (PED) analysis is also performed to assign the calculated vibrational modes to specific types of molecular vibrations, such as stretching, bending, and torsional motions of the functional groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is one of the most common and reliable approaches for calculating NMR chemical shifts. docbrown.infonih.gov These theoretical predictions are instrumental in assigning the signals in experimental NMR spectra to specific nuclei within the molecule, helping to confirm its proposed structure. The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.10 ppm for ¹H shifts.

Ultraviolet-Visible (UV-Vis) Spectroscopy Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra of molecules. nih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states. These transition energies are then used to predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands in the UV-Vis spectrum. These calculations help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

The table below outlines the key spectroscopic parameters that are typically predicted for a molecule like this compound using computational chemistry methods and their significance.

| Spectroscopic Technique | Predicted Parameter | Significance |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | Correlate with the vibrational modes of functional groups (e.g., C=O, O-H, C-Br). |

| IR Intensities | Predict the relative strengths of absorption bands in the IR spectrum. | |

| Potential Energy Distribution (PED) | Provides a detailed assignment of each vibrational mode to specific molecular motions. | |

| NMR | ¹H and ¹³C Chemical Shifts (ppm) | Aid in the assignment of experimental NMR signals to specific atoms in the molecule, confirming the chemical environment of each nucleus. |

| UV-Vis | Maximum Absorption Wavelength (λmax) | Predicts the wavelengths of maximum light absorption, corresponding to electronic transitions. |

| Oscillator Strength | Indicates the theoretical intensity of the electronic transitions. | |

| Molecular Orbital Transitions | Identifies the specific molecular orbitals (e.g., HOMO, LUMO) involved in the electronic absorption process. |

While specific published data sets of these predicted parameters for this compound are scarce, the computational methodologies are robust and widely applied to similar aromatic compounds, providing a reliable framework for its theoretical spectroscopic analysis. nih.govresearchgate.netnih.gov

Chemical Reactivity and Synthetic Transformations

Reactions of the Aldehyde Moiety

The aldehyde group is a versatile functional group that readily participates in condensation, oxidation, reduction, and olefination reactions.

The aldehyde functional group of 2,4-Dibromo-5-hydroxybenzaldehyde is a key site for condensation reactions, most notably in the formation of Schiff bases (imines). This reaction involves the nucleophilic addition of a primary amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. nih.gov The general mechanism begins with the amine attacking the aldehyde to form an unstable carbinolamine intermediate, which then dehydrates. nih.gov

Schiff bases derived from substituted salicylaldehydes, such as 5-bromo-2-hydroxybenzaldehyde, have been synthesized and studied extensively. nih.govresearchgate.netrecentscientific.com For instance, the condensation of 5-Bromo-2-hydroxybenzaldehyde with aniline (B41778) in an ethanol (B145695) medium yields the corresponding bidentate Schiff base ligand. researchgate.netrecentscientific.com This reactivity is directly analogous to the expected reactions of this compound. The reaction of this compound with various primary amines would produce a diverse range of Schiff bases, which are valuable intermediates in the synthesis of coordination complexes and biologically active compounds. researchgate.net

Table 1: Representative Condensation Reaction

| Reactant 1 | Reactant 2 | Product Type | Key Functional Group Formed |

| This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) | Azomethine (-HC=N-) |

The aldehyde moiety of this compound can be readily oxidized or reduced to yield other important functional groups.

Oxidation: The formyl group (-CHO) can be oxidized to a carboxylic acid group (-COOH), transforming this compound into 2,4-Dibromo-5-hydroxybenzoic acid. This transformation is a fundamental reaction in organic synthesis, typically achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The resulting carboxylic acid is a valuable synthetic intermediate for the preparation of esters, amides, and other acid derivatives.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. This reduction converts this compound into (2,4-Dibromo-5-hydroxyphenyl)methanol. Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The resulting benzyl (B1604629) alcohol derivative can undergo further reactions, such as etherification or esterification at the newly formed hydroxymethyl group.

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. lumenlearning.commasterorganicchemistry.comwikipedia.orgpressbooks.pub The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which attacks the aldehyde's carbonyl carbon. lumenlearning.com This process is highly valuable because it forms a carbon-carbon double bond at a specific, predetermined location. pressbooks.pub

For this compound, a Wittig reaction would proceed via the nucleophilic attack of the ylide on the aldehyde's carbonyl group. masterorganicchemistry.com This leads to the formation of a four-membered ring intermediate called an oxaphosphetane, which subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. lumenlearning.commasterorganicchemistry.com The high stability of triphenylphosphine oxide is a major driving force for this reaction. lumenlearning.compressbooks.pub By selecting an appropriate phosphonium ylide, a wide variety of vinyl-substituted aromatic compounds can be synthesized from this compound. The stereochemistry of the resulting alkene (E or Z isomer) depends on the nature and stability of the ylide used. organic-chemistry.org

Table 2: Wittig Reaction Overview

| Carbonyl Compound | Reagent | Intermediate | Product Type |

| This compound | Phosphonium Ylide (Ph₃P=CHR) | Oxaphosphetane | Alkene |

Reactions of the Hydroxyl Group

The phenolic hydroxyl group (-OH) on the aromatic ring is another key site for chemical modification, allowing for the synthesis of ethers, esters, and other advanced derivatives.

The hydroxyl group of this compound can be converted into an ether or an ester through well-established synthetic protocols.

Etherification: This process involves converting the hydroxyl group into an alkoxide by treatment with a base, followed by reaction with an alkyl halide (Williamson ether synthesis). Alternatively, reductive etherification can be employed, as demonstrated with other hydroxybenzaldehydes, which can be converted to their corresponding ethers in the presence of an alcohol and a suitable catalyst. osti.gov For example, reacting this compound with methyl iodide in the presence of a base like potassium carbonate would yield 2,4-Dibromo-5-methoxybenzaldehyde.

Esterification: The phenolic hydroxyl group can be acylated to form an ester. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base catalyst. For instance, treatment with acetyl chloride would produce 4-bromo-2-formyl-3-bromophenyl acetate. Esterification is a common strategy for protecting the hydroxyl group during other synthetic steps or for modifying the molecule's biological properties. researchgate.net

The functional handles of this compound make it a useful building block for creating more complex molecules that can serve as prodrugs or advanced intermediates. Derivatization of either the aldehyde or the hydroxyl group can significantly alter the parent molecule's physicochemical properties, such as solubility, stability, and bioavailability.

For example, the formation of Schiff bases is not only a simple condensation but also a route to creating compounds with potential anticancer or antibacterial activities. nih.govresearchgate.net The resulting imine can be further reduced to a secondary amine, introducing a new chiral center and expanding the molecular diversity. Similarly, converting the hydroxyl group into an ester or an ether can be a key step in a multi-step synthesis of a complex target molecule, where the modified group acts as a protecting group or a directing group for subsequent reactions.

Reactions Involving the Bromine Substituents

The presence of two bromine atoms on the aromatic ring at positions 2 and 4 opens up a plethora of possibilities for synthetic modifications. These halogen atoms can be substituted or engaged in coupling reactions, serving as handles to introduce new functional groups and build more complex molecular architectures.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides. wikipedia.org In this type of reaction, a nucleophile displaces a halide ion from an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org

In this compound, the aldehyde group (-CHO) at position 1 is a moderately electron-withdrawing group. This group, along with the bromine at position 2, activates the bromine at position 4 for nucleophilic attack. Conversely, the bromine at position 4 activates the bromine at position 2. The hydroxyl group at position 5, being an electron-donating group, slightly deactivates the ring for this type of reaction.

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the carbon atom bearing a bromine atom, leading to the formation of a resonance-stabilized carbanion (the Meisenheimer complex). libretexts.org The loss of aromaticity during this step means it is typically the rate-determining step. wikipedia.org

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

The reactivity of the two bromine atoms can differ. The bromine at C-4 is para to the electron-withdrawing aldehyde group, while the bromine at C-2 is ortho. Both positions are activated. However, steric hindrance from the adjacent aldehyde group might make the C-2 position less accessible to bulky nucleophiles. Therefore, selective substitution at the C-4 position may be achievable under controlled conditions. Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines.

| Feature | Description |

| Requirement | Electron-poor aromatic ring and a good leaving group. |

| Key Intermediate | Meisenheimer complex (a negatively charged carbanion). libretexts.org |

| Activating Groups | Electron-withdrawing groups (e.g., -NO2, -CN, -CHO) ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com |

| Leaving Group | Typically a halide (F > Cl > Br > I for activation, but I > Br > Cl > F for leaving group ability). |

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The bromine substituents of this compound serve as excellent electrophilic partners in these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or ester. wikipedia.org This reaction is widely used to synthesize biaryls, styrenes, and polyolefins under relatively mild conditions. wikipedia.orgnih.gov The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

For this compound, selective mono-arylation or sequential di-arylation can be achieved. The relative reactivity of the C-2 and C-4 positions depends on the reaction conditions, including the catalyst, ligands, and base used. researchgate.net Often, the C-Br bond at the position with less steric hindrance and favorable electronic properties will react first.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org The reaction typically proceeds with high regioselectivity, favoring arylation at the less substituted carbon of the alkene double bond, and results in the E-isomer. thieme-connect.de The mechanism involves oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. wikipedia.org

This compound can be coupled with various alkenes, such as acrylates or styrenes, to introduce vinyl groups onto the aromatic ring. Similar to the Suzuki reaction, controlling the stoichiometry and reaction conditions can allow for regioselective mono-vinylation or a double Heck reaction.

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Key Application |

| Suzuki | Aryl/vinyl boronic acid or ester | Pd(PPh3)4, Pd(OAc)2/phosphine (B1218219) ligand | K3PO4, Na2CO3, Cs2CO3 | C(sp2)-C(sp2) bond formation (biaryls). nih.gov |

| Heck | Alkene | Pd(OAc)2, PdCl2 with phosphine ligands | Et3N, K2CO3 | C-C bond formation with alkenes. organic-chemistry.org |

Beyond covalent bond formation, the bromine substituents on this compound can participate in highly directional non-covalent interactions known as halogen bonds (XBs). A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic (electron-rich) site. nih.gov

In crystal engineering, halogen bonds are increasingly used alongside hydrogen bonds to control the self-assembly of molecules into predictable supramolecular architectures. nih.govscispace.com The two bromine atoms in this compound can act as halogen bond donors, while the oxygen atoms of the hydroxyl and aldehyde groups can act as halogen bond acceptors. This interplay of halogen and hydrogen bonding can direct the formation of specific 2D and 3D crystal structures. researchgate.net The ability to form these well-defined networks makes this compound and its derivatives interesting building blocks for designing new materials, such as liquid crystals and porous organic frameworks.

| Interaction | Donor | Acceptor | Nature |

| Halogen Bond | Electrophilic region of a halogen atom (e.g., C-Br) | Lewis base (e.g., N, O, S, another halogen) | Highly directional, electrostatic, and charge-transfer components. nih.gov |

| Hydrogen Bond | Covalently bonded hydrogen atom (e.g., O-H) | Electronegative atom (e.g., N, O, F) | Primarily electrostatic, highly directional. |

Regioselective Functionalization Strategies

Regioselectivity is a critical aspect when working with multifunctional molecules like this compound. Strategies can be employed to selectively modify one reactive site over others.

One key strategy involves the selective functionalization of the hydroxyl group. In hydroxybenzaldehydes with a hydroxyl group ortho to the aldehyde, such as the 2-hydroxy group in a related 2,4-dihydroxybenzaldehyde (B120756) system, this group is often engaged in a strong intramolecular hydrogen bond with the carbonyl oxygen. researchgate.net This interaction reduces its nucleophilicity and availability for reaction. In this compound, the hydroxyl group is at C-5, meta to the aldehyde, so this specific intramolecular hydrogen bonding is not present. However, its acidity and reactivity can be tuned by the electronic effects of the adjacent bromine atom at C-4 and the para aldehyde group. Selective protection or alkylation of this hydroxyl group can be achieved using appropriate bases and alkylating agents, allowing for subsequent transformations at the bromine or aldehyde positions. nih.govmdpi.com

Furthermore, as discussed in the context of cross-coupling reactions (Section 5.3.2), regioselectivity in the functionalization of the C-Br bonds is a major strategic consideration. By carefully selecting catalysts, ligands, and reaction conditions, it is often possible to selectively substitute one bromine atom over the other, providing a route to unsymmetrically disubstituted products. researchgate.net For instance, the greater steric hindrance around the C-2 bromine due to the adjacent aldehyde group may allow for selective coupling at the C-4 position.

Multicomponent Reactions (e.g., Biginelli Reaction with Hydroxybenzaldehydes)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are highly efficient synthetic tools. The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. wikipedia.org

The reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. organic-chemistry.org this compound can serve as the aldehyde component in this reaction. The presence of the hydroxyl and bromine substituents on the phenyl ring of the resulting dihydropyrimidinone scaffold provides valuable opportunities for further diversification, making these products useful in medicinal chemistry and drug discovery. nih.gov The reaction is often catalyzed by Brønsted or Lewis acids. wikipedia.org

| Component | Role in Biginelli Reaction | Example |

| Aldehyde | Electrophile | This compound |

| β-Dicarbonyl | Nucleophile (enol or enolate form) | Ethyl acetoacetate |

| Urea/Thiourea | Nucleophile | Urea, Thiourea |

| Catalyst | Acid catalyst (Brønsted or Lewis) | HCl, Yb(OTf)3, InCl3 organic-chemistry.org |

The resulting dihydropyrimidinone products, bearing the 2,4-dibromo-5-hydroxyphenyl substituent, are of interest as they are analogs of known bioactive compounds like calcium channel blockers and antihypertensive agents. wikipedia.org

Applications and Research Directions in Advanced Chemistry

Role in Medicinal Chemistry and Drug Discovery

The application of 2,4-Dibromo-5-hydroxybenzaldehyde in the pharmaceutical sciences is expanding, with research highlighting its potential in the development of new therapeutic agents. Its utility spans from being a foundational structure for bioactive molecules to a precursor for active pharmaceutical ingredients and a key component in the design of enzyme inhibitors.

The architectural framework of this compound serves as an excellent starting point for the construction of more complex, biologically active molecules. The presence of reactive aldehyde and hydroxyl groups, along with the influence of the bromine substituents, allows for a variety of chemical modifications, leading to the generation of diverse molecular libraries. These libraries are then screened for potential therapeutic activities, demonstrating the compound's role as a versatile scaffold in drug discovery programs.

While specific commercial APIs directly derived from this compound are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds. Its role as a key intermediate in multi-step synthetic pathways allows for the introduction of its brominated hydroxy-phenyl moiety into larger, more complex drug molecules. The inherent reactivity of the aldehyde group is particularly useful for forming Schiff bases and other C-N bonds, which are crucial linkages in many pharmaceutical agents.

The development of enzyme inhibitors is a critical area of drug discovery, and substituted benzaldehydes are a known class of compounds investigated for such purposes.

Tyrosinase Inhibitors: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Various benzaldehyde (B42025) derivatives have been explored as tyrosinase inhibitors. nih.gov While direct studies on this compound are not prominent, the general literature supports the potential of hydroxylated and halogenated benzaldehydes to interact with the active site of tyrosinase. nih.gov The electronic properties conferred by the bromine atoms and the hydroxyl group could influence binding affinity and inhibitory activity.

ALDH1A3 Inhibitors: Aldehyde dehydrogenase 1A3 (ALDH1A3) is implicated in cancer stem cell survival and resistance to therapy, making it an attractive target for anticancer drug development. Substituted benzaldehydes have been identified as a promising scaffold for ALDH1A3 inhibitors. nih.govmdpi.com For instance, derivatives of 4-(diethylamino)benzaldehyde (B91989) have been modified to enhance inhibitory activity, with compounds like 3-bromo-4-(dipropylamino)benzaldehyde showing activity against the enzyme. nih.gov This suggests that the brominated benzaldehyde core of this compound could be a valuable starting point for designing novel and selective ALDH1A3 inhibitors.

A significant area of research involving this compound is in the synthesis of its derivatives, particularly Schiff bases and their metal complexes, and the evaluation of their anticancer and antimicrobial properties.

Anticancer Research: Schiff bases derived from the condensation of this compound with various primary amines have been synthesized and investigated for their cytotoxic effects against cancer cell lines. While specific data for this compound derivatives is emerging, the broader class of salicylaldehyde-derived Schiff bases has shown promise. For instance, a review highlighted the synthesis of Schiff bases from 2,4-dibromo-6-[(2-diethylaminoethlimino)methyl]phenol and their potential biological activities. rasayanjournal.co.in The anticancer potential of bromophenol derivatives is also an active area of research, with studies showing that such compounds can induce apoptosis in cancer cells. mdpi.com

Antimicrobial Research: The antimicrobial activity of Schiff bases and their metal complexes is a well-established field of study. mdpi.comgsconlinepress.com The imine group in Schiff bases is crucial for their biological activity. gsconlinepress.com Metal complexes of Schiff bases derived from halogenated salicylaldehydes have demonstrated significant antimicrobial properties. nih.gov The chelation of metal ions by the Schiff base ligand can enhance its biological activity. researchgate.net These complexes are being explored for their potential to combat drug-resistant bacterial and fungal strains.

Table 1: Examples of Biologically Active Derivatives of Substituted Salicylaldehydes

| Derivative Class | Starting Salicylaldehyde (B1680747) | Biological Activity | Reference |

| Schiff Base Metal Complexes | Halogenated Salicylaldehydes | Antimicrobial, Antitumor | nih.gov |

| Schiff Bases | 2,4-dibromo-6-[(2-diethylaminoethlimino)methyl]phenol | Antimicrobial | rasayanjournal.co.in |

| Bromophenol Derivatives | Brominated Phenols | Anticancer, Antioxidant | mdpi.com |

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel compounds with improved properties. While no specific studies have been identified that explicitly use this compound in scaffold hopping experiments, its structural features make it a potential candidate for such approaches. The dibrominated hydroxybenzaldehyde core could serve as a starting point, from which novel, isofunctional scaffolds could be designed and synthesized to explore new chemical space and develop compounds with enhanced potency, selectivity, or pharmacokinetic profiles.

Application in Materials Science

The exploration of this compound in materials science is an emerging area. The presence of bromine atoms and a reactive aldehyde group suggests potential applications in the synthesis of functional polymers and organic electronic materials. Brominated compounds are often used as monomers in polymerization reactions to create polymers with specific properties, such as flame retardancy or modified electronic characteristics. The aldehyde functionality allows for its incorporation into polymer backbones or as a pendant group for further functionalization. While detailed research in this area is not yet extensive, the potential for using this compound in the development of novel materials remains a promising avenue for future investigation.

Monomer for Polymer Synthesis (e.g., Polyazomethines)

This compound is a candidate monomer for the synthesis of advanced polymers like polyazomethines. Polyazomethines, also known as poly(Schiff base)s, are a class of conjugated polymers characterized by the (-CH=N-) imine linkage in their backbone. mdpi.com The synthesis of these polymers typically involves a polycondensation reaction between a dialdehyde (B1249045) and a diamine. mdpi.comresearchgate.net

Given its structure, this compound can act as a mono-aldehyde, or it could be chemically modified to create a dialdehyde monomer. The aldehyde group can react with the amino groups of a diamine monomer to form the characteristic imine bonds of the polyazomethine chain. The general synthesis is often catalyzed by acid and can be carried out in solution. mdpi.comresearchgate.net

The presence of bromine atoms and a hydroxyl group on the benzaldehyde monomer unit is expected to significantly influence the properties of the resulting polymer. These substituents can modify the polymer's solubility, thermal stability, and electronic properties. For instance, bromo-substituted polyazomethines have been synthesized and studied for their photophysical properties, indicating that the incorporation of bromine is a viable strategy for tuning the characteristics of the final material. researchgate.net Research on polyazomethines derived from various substituted hydroxybenzaldehydes shows that these polymers possess interesting properties, such as electrical conductivity and photoluminescence, making them materials of interest for further investigation. mdpi.com

Table 1: Representative Polyazomethine Synthesis

| Monomer 1 (Aldehyde) | Monomer 2 (Diamine) | Polymer Type | Potential Properties |

| Terephthaldehyde | N¹-(4-aminophenyl)-N¹-(4-bromophenyl)benzene-1,4-diamine | Bromo-substituted Polyazomethine | Blue light emissive, Enhanced photophysics researchgate.net |

| 4-(4′-formyl-phenoxy)benzaldehyde | p-phenylenediamine | Polyazomethine | Electrical conductivity, Semicrystalline nature mdpi.com |

| This compound (potential) | Aromatic Diamines (e.g., p-phenylenediamine) | Brominated, Hydroxylated Polyazomethine | Modified solubility, Tunable electronic and optical properties |

Precursor for Optoelectronic Materials

The field of optoelectronics relies on materials that can interact with light to produce an electrical signal or vice versa. Conjugated polymers, including polyazomethines, are extensively studied for these applications due to their semiconductor properties. mdpi.comrsc.org The synthesis of such polymers from monomers like this compound is a promising research direction.

The extended π-conjugated system necessary for optoelectronic activity is formed by the alternating single and double bonds in the polymer backbone. The incorporation of this compound into a polymer structure would introduce bromine atoms and a hydroxyl group, which can tune the material's electronic band gap, and therefore its optical and electrical properties. rsc.org The heavy bromine atoms can also promote intersystem crossing, potentially influencing the photoluminescent properties of the material.

The crystal structure of this compound has been determined, which is a crucial step in understanding its solid-state properties and designing new materials. uc.ptcienciavitae.ptuc.ptcienciavitae.pt Researchers who have studied this compound also have interests in materials for organic light-emitting diodes (OLEDs) and non-linear optics, suggesting its potential as a building block for functional optoelectronic devices. uc.pt

Development of Chemical Probes and Sensors

Chemical probes and sensors are molecules designed to detect and signal the presence of specific chemical species or environmental conditions. This compound has been identified as a fluorescent probe. ukchemicalsuppliers.co.uk Its inherent fluorescence can be modulated upon interaction with an analyte, forming the basis of a sensor.

Furthermore, the compound serves as a key intermediate in the synthesis of more complex probes. For example, it is a precursor for VAC1, a chemical that affects vacuolar morphology in plants and is used as a tool to study endocytic trafficking. biorxiv.orgnih.gov This demonstrates its utility in creating specialized molecules for biological research.

The development of sensors for phenolic and brominated compounds is an active area of research due to their environmental relevance. frontiersin.orgnih.gov Sensor arrays using nanostructured films of conducting polymers have been developed to detect brominated by-products in water. mdpi.com The unique electronic and structural features of this compound make it a candidate for incorporation into such sensor systems, either as the sensing element itself or as a monomer for a sensing polymer.

Table 2: Sensing Applications and Precursors

| Compound/System | Analyte/Application | Sensing Principle/Role | Reference |

| This compound | General | Fluorescent Probe | ukchemicalsuppliers.co.uk |

| VAC1 (from this compound) | Plant cell biology (vacuolar trafficking) | Biological Probe | biorxiv.orgnih.gov |

| Polymer-based sensor array | Brominated compounds | Global Selectivity / Impedance Spectroscopy | mdpi.com |

| Optical Sensors | Phenolic compounds | Colorimetric, Fluorescence, SPR | nih.gov |

Intermediates in Agrochemical and Flavor/Fragrance Industries

In industrial organic synthesis, this compound serves as a valuable intermediate, particularly in the agrochemical sector. Brominated phenols are known precursors to a variety of biologically active compounds. For example, bromoxynil, a widely used herbicide, is synthesized through the bromination of 4-hydroxybenzonitrile. acs.orgacs.org Similarly, 3-bromobenzaldehyde (B42254) is an important raw material for certain synthetic pyrethroid insecticides. google.com The structure of this compound, containing both the aldehyde functionality and bromine substituents, makes it a suitable starting material for the synthesis of complex, potentially bioactive molecules for crop protection.

While the direct application of a dibrominated phenol (B47542) in flavors or fragrances is less common, its role as an intermediate is plausible. Aldehydes are a major class of fragrance compounds; however, halogenation can drastically alter scent profiles. Some chemical suppliers list the compound with a "flavor, fragrance" usage code, suggesting its use in the synthesis of other fragrance ingredients. nt-rt.ru Interestingly, bromophenols are naturally occurring compounds in some marine organisms and are responsible for a "sea-like" taste and flavor, although this does not directly translate to an industrial application. nih.gov The primary utility of this compound in this sector is likely as a building block for creating other specialty chemicals.

Future Perspectives and Emerging Research Areas

Novel Synthetic Methodologies with Enhanced Sustainability

The future synthesis of 2,4-Dibromo-5-hydroxybenzaldehyde is expected to pivot towards greener and more efficient methodologies, moving away from traditional processes that may involve harsh conditions or generate significant waste. Research into sustainable organic synthesis points to several promising avenues.

Modern catalytic systems are at the forefront of this evolution. For instance, palladium-catalyzed carbonylation reactions represent a powerful strategy for introducing the aldehyde group. researchgate.net Methodologies using formic acid as a convenient and environmentally friendly C1 source and reviving agent for the palladium catalyst could be adapted for the formylation step. researchgate.net Another approach involves the ligand-dependent palladium-catalyzed carbonylation of aryl halides, where the choice of ligand can selectively direct the reaction to produce either aldehydes or carboxylic acids, offering a high degree of control. researchgate.net

Furthermore, direct C-H functionalization is a rapidly advancing field that minimizes the need for pre-functionalized starting materials, thereby improving atom economy. A one-pot, metal-free protocol for the ortho-C–H hydroxylation of benzaldehydes, directed by a transient imine group, showcases a potential strategy that could be adapted for this compound's synthesis. researchgate.net The development of such methodologies would be more cost-effective and practical for large-scale production.

The principles of green chemistry, such as the use of aqueous micellar conditions to perform key chemical transformations like cross-coupling reactions, are also gaining traction. nih.gov Applying these techniques could drastically reduce the environmental impact by minimizing the use of volatile organic solvents and potentially allowing for lower catalyst loadings. nih.gov

Advanced Spectroscopic Techniques for In-Situ Analysis

To optimize the novel synthetic routes discussed above, a deeper, real-time understanding of the reaction dynamics is crucial. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. sailife.comsdu.dk The application of advanced in-situ spectroscopic techniques is central to the PAT framework and represents a major future direction for the synthesis of this compound.

Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy are particularly powerful. These probes can be inserted directly into the reaction vessel to monitor the concentration of reactants, intermediates, and products in real-time without sampling. mdpi.comuu.nl For the synthesis of this compound, this would enable precise control over reaction endpoints and the immediate detection of any side reactions.

Crystallization is a critical step for purification and isolation. PAT tools are invaluable for monitoring and controlling this process to ensure desired crystal attributes like size, shape, and polymorphic form. sailife.comeuropeanpharmaceuticalreview.com In-situ tools like Focused Beam Reflectance Measurement (FBRM) can track particle size and count, while online imaging techniques can provide real-time images of the crystals. acs.org This allows for the development of robust crystallization processes with consistent outcomes, improving downstream processing such as filtration and drying. europeanpharmaceuticalreview.com The combination of these in-situ analytical methods will be instrumental in developing highly efficient and reproducible manufacturing processes for this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

De novo design algorithms can generate novel molecular structures based on a desired therapeutic or material profile. Starting with the this compound scaffold, generative models could propose new derivatives with optimized properties, such as enhanced binding affinity to a specific biological target or improved photophysical characteristics for material applications. nih.gov

Exploration of New Biological Targets and Therapeutic Applications

While this compound is known as a precursor for c-MET kinase inhibitors, its core salicylaldehyde (B1680747) structure is a "privileged" scaffold in medicinal chemistry, suggesting it has far greater therapeutic potential. nih.govscispace.com Future research will likely focus on exploring new biological targets and applications for its derivatives.

The salicylaldehyde moiety itself is a key feature. It can act as a reversible-covalent "warhead" that forms a stable imine bond with lysine (B10760008) residues, which are abundant in many proteins. researchgate.net This strategy can be harnessed to design highly selective and potent inhibitors for various enzyme classes, particularly kinases. By modifying the non-covalent recognition parts of the scaffold, derivatives of this compound could be developed to target other therapeutically relevant kinases involved in cancer or inflammatory diseases. researchgate.net

Beyond kinase inhibition, hydrazone derivatives of salicylaldehydes have demonstrated a broad spectrum of biological activities, including potent anticancer effects against leukemia and breast cancer cell lines. nih.gov This opens the door to developing new classes of cytotoxic agents based on this scaffold. Additionally, salicylaldehyde derivatives have shown significant antioxidant and anti-inflammatory properties. bohrium.commdpi.com The synthesis of a library of compounds derived from this compound for screening against targets related to oxidative stress and inflammation is a promising research avenue. Finally, Schiff bases derived from halogen-substituted salicylaldehydes can form copper complexes with potent antibacterial activity, offering a potential strategy to combat antibiotic-resistant bacteria. acs.org

Development of Functional Materials with Tunable Properties

The unique combination of aldehyde, hydroxyl, and bromo functional groups makes this compound an excellent building block for a new generation of functional materials with tunable properties.

One of the most exciting areas is in the field of Metal-Organic Frameworks (MOFs). The salicylaldehyde group is an effective ligand for coordinating with metal ions to form crystalline, porous structures. rsc.orgku.ac.ae By using this compound as the organic linker, novel MOFs could be synthesized. These materials could be designed for applications in gas storage, separation, catalysis, or as fluorescent sensors. acs.orgnih.gov The bromine atoms could be used to further modify the MOF's properties post-synthesis.

In polymer science, the aldehyde group provides a reactive handle for functionalizing polymers. Amphiphilic block copolymers containing a benzaldehyde-functionalized segment can self-assemble into vesicles known as polymersomes. nih.govwustl.edu These nanostructures could be used for drug delivery, with the aldehyde groups in the vesicle wall available for crosslinking or for attaching targeting ligands.

Furthermore, aldehyde-functionalized molecules can act as crosslinkers to form hydrogels. nih.gov By incorporating this compound into biopolymer networks like chitosan, hydrogels with specific mechanical, swelling, and antibacterial properties could be developed for applications in tissue engineering and wound healing. The inherent characteristics of the crosslinker play a crucial role in determining the final properties of the hydrogel. nih.gov

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4-Dibromo-5-hydroxybenzaldehyde in laboratory settings?

- Methodological Answer : The compound is typically synthesized via bromination of 5-hydroxybenzaldehyde using bromine (Br₂) in acetic acid under controlled temperatures (0–5°C). Alternatively, N-bromosuccinimide (NBS) in dimethylformamide (DMF) can achieve selective di-substitution. Reaction progress should be monitored using TLC or HPLC, with stoichiometric ratios optimized to avoid over-bromination (e.g., 2.2 equivalents of Br₂). Post-reaction purification via recrystallization (ethanol/water) ensures high purity .

Q. What safety precautions should be taken when handling this compound?

- Methodological Answer : Due to insufficient toxicological data, use PPE (nitrile gloves, chemical goggles) and work in a fume hood. For skin exposure, wash immediately with soap and water for ≥15 minutes. In case of eye contact, irrigate with flowing water for 10–15 minutes and consult an ophthalmologist. Store in airtight containers away from light to prevent decomposition .

Q. How does the solubility profile of this compound influence its reactivity in organic synthesis?

- Methodological Answer : The compound is sparingly soluble in water but freely soluble in ethanol, DMF, and DMSO. Solubility in polar aprotic solvents enhances its reactivity in nucleophilic aromatic substitution (SNAr) or Schiff base formation. Pre-dissolving in DMF accelerates reactions with amines, while ethanol is preferred for acid-catalyzed condensations .

Advanced Research Questions

Q. What advanced crystallographic techniques resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (123 K) improves resolution. Refinement using SHELXL (with Hirshfeld atom refinement) clarifies hydrogen-bonding networks (e.g., O–H···O interactions). Compare results with density functional theory (DFT)-optimized geometries to validate packing motifs .

Q. How can researchers address contradictions in reported spectroscopic data for derivatives of this compound?

- Methodological Answer : Cross-validate NMR (¹H/¹³C) and IR data with computational models (e.g., Gaussian for NMR chemical shifts). Replicate synthetic protocols to identify by-products (e.g., mono-brominated impurities) via LC-MS. Publish raw spectral data in open repositories for peer validation .

Q. What strategies study supramolecular interactions of this compound in crystal engineering?

- Methodological Answer : Analyze hydrogen bonding and halogen interactions via Hirshfeld surface analysis (CrystalExplorer). Vary crystallization solvents (e.g., methanol vs. acetone) to observe polymorphic behavior. Use differential scanning calorimetry (DSC) to correlate packing stability with thermal profiles .

Q. How to assess the toxicity of this compound given limited toxicological data?

- Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models (e.g., OECD Toolbox) to predict acute toxicity. Validate with in vitro assays (Ames test for mutagenicity; brine shrimp lethality for ecotoxicity). Compare with structurally similar compounds like 4-hydroxybenzaldehyde (LD₅₀ data in ) .

Q. How does bromine substitution affect the electronic properties of this compound?

- Methodological Answer : UV-Vis spectroscopy reveals bathochromic shifts due to electron-withdrawing bromine. Electrochemical methods (cyclic voltammetry) quantify redox potentials altered by bromine’s inductive effect. Compare with 2-bromo-5-hydroxybenzaldehyde () to isolate substitution effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。